molecular formula C15H12N2O2S B15426324 3-Amino-2-Benzoyl-4-Methylthieno[2,3-B]pyridin-6-Ol

3-Amino-2-Benzoyl-4-Methylthieno[2,3-B]pyridin-6-Ol

Cat. No.: B15426324
M. Wt: 284.3 g/mol
InChI Key: PNCPOBGZUHFDDF-UHFFFAOYSA-N
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Description

3-Amino-2-benzoyl-4-methylthieno[2,3-b]pyridin-6-ol is a synthetic thienopyridine derivative of significant interest in medicinal chemistry and drug discovery research. This compound has been identified as a potent inhibitor of human thymidylate synthase (TS), a critical enzyme for DNA synthesis and a established target for anticancer therapies . The inhibitory activity was confirmed through structural studies, which show the compound binding directly to the thymidylate synthase protein in complex with its natural substrate, dUMP . The thieno[2,3-b]pyridine scaffold is a privileged structure in drug design, known for its diverse biological activities . Research into analogous compounds has demonstrated promising antiproliferative effects against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116) . This makes this compound a valuable chemical tool for researchers exploring novel oncology targets and mechanisms. The compound is provided for research applications only. It is strictly for use in laboratory investigations and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this compound for in vitro studies, target validation, and as a lead structure for the development of new anticancer agents.

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

3-amino-2-benzoyl-4-methyl-7H-thieno[2,3-b]pyridin-6-one

InChI

InChI=1S/C15H12N2O2S/c1-8-7-10(18)17-15-11(8)12(16)14(20-15)13(19)9-5-3-2-4-6-9/h2-7H,16H2,1H3,(H,17,18)

InChI Key

PNCPOBGZUHFDDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

Biological Activity

3-Amino-2-benzoyl-4-methylthieno[2,3-b]pyridin-6-ol, also known as KI3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.

  • Molecular Formula : C₁₅H₁₂N₂O₂S
  • Molecular Weight : 284.33 g/mol
  • Structure : The compound features a thieno[2,3-b]pyridine core with an amino group and a benzoyl substituent, which contributes to its biological activity .

Research indicates that this compound exhibits anti-proliferative properties primarily through the inhibition of phosphoinositide phospholipase C (PI-PLC). This inhibition disrupts phospholipid metabolism, leading to significant morphological changes in cancer cells, including membrane blebbing and altered metabolic pathways from lipid to glucose utilization .

Anti-Proliferative Effects

The compound has been evaluated for its anti-proliferative effects against various cancer cell lines:

Cell LineIC₅₀ (nM)Activity Description
MDA-MB-231120-130Significant growth inhibition observed
HCT116120-130Comparable potency to other thieno[2,3-b]pyridine analogues
K5620.70Induces G2/M phase accumulation

In a study involving multiple thieno[2,3-b]pyridine derivatives, several compounds showed over 85% inhibition of cell growth in both MDA-MB-231 and HCT116 cell lines. The most potent analogs had IC₅₀ values ranging from 120 to 350 nM .

Cellular Effects

The compound's effect on the cell cycle was investigated using flow cytometry. Treatment with this compound resulted in a significant increase in the percentage of cells in the G2/M phase, indicating its role as a tubulin assembly inhibitor:

Treatment Concentration (IC₅₀)Percentage in G2/M Phase (%)
Control22.9
Treated (0.70 μM)30.3
Treated (0.90 μM)33.5

This data suggests that the compound selectively targets cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), which exhibited IC₅₀ values over 20 µM .

Case Studies

  • Thymidylate Synthase Inhibition : A study highlighted the binding of KI3 to human thymidylate synthase (TS), indicating its potential as a therapeutic agent in cancer treatment by targeting key enzymes involved in DNA synthesis .
  • Comparative Analysis with Other Compounds : In comparative studies with other thieno[2,3-b]pyridine derivatives, KI3 demonstrated superior anti-proliferative activity, reinforcing the importance of structural modifications for enhancing efficacy against cancer cell lines .

Comparison with Similar Compounds

Core Structural Differences

The thieno[2,3-b]pyridine core distinguishes this compound from related heterocycles:

  • Bis-heterocyclic derivatives (e.g., bis-pyrazolothieno[2,3-b]thiophenes): These feature two fused thieno[2,3-b]thiophene units, leading to extended π-conjugation and higher molecular weights (e.g., ~400–500 g/mol) .
  • Oxazolo[4,5-b]pyridines (e.g., methyl (E)-3-{2-[(1-benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate): These incorporate an oxazole ring fused to pyridine, increasing rigidity and altering electronic properties .

Substituent-Driven Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₁₅H₁₂N₂O₂S 2-Benzoyl, 3-Amino, 4-Methyl, 6-Hydroxyl 284.33 Polar due to -OH/-NH₂; moderate conjugation
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 2-Methoxy, 3-Dimethylaminophenyl, Benzodioxin 391.46 Lipophilic (methoxy, benzodioxin); basic (tertiary amine)
Bis-pyridazinothieno[2,3-b]thiophene Varies (e.g., C₁₈H₁₀N₄S₂) Dual thieno-thiophene cores, pyridazine ~350–400 High thermal stability; extended π-systems for materials science
3-Benzoyl-2-hydrazono-4-imino-thieno[2,3-d]pyrimidine C₁₇H₁₃N₅OS Benzoyl, hydrazono, imino ~339.38 Enhanced hydrogen bonding; potential kinase inhibition

Q & A

Q. What strategies mitigate challenges in scaling up multi-step syntheses for this compound?

  • Methodological Answer :
  • Process Optimization : Replace toxic solvents (e.g., DMF) with 2-MeTHF in Pd-catalyzed steps. Use flow chemistry for exothermic reactions (e.g., cyclization) to improve safety and yield .
  • Purification : Implement flash chromatography with gradient elution (hexane/EtOAc → 100% EtOAc) to isolate high-purity batches (>98% by HPLC) .

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